molecular formula C12H7ClN4O2 B6598629 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one CAS No. 1370597-61-7

6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B6598629
CAS No.: 1370597-61-7
M. Wt: 274.66 g/mol
InChI Key: KLMINRVAUBLYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C12H7ClN4O2 and its molecular weight is 274.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial activity by interacting with bacterial enzymes, leading to the inhibition of bacterial growth . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their catalytic activity.

Cellular Effects

The effects of 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxic effects in cancer cells, leading to apoptosis . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in malignant cells.

Molecular Mechanism

The molecular mechanism of action of 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of certain bacterial enzymes by binding to their active sites . This binding interaction prevents the enzymes from catalyzing their respective biochemical reactions, thereby exerting its antibacterial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been shown to result in sustained cytotoxic effects in cancer cells, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby disrupting bacterial metabolism and leading to cell death . Additionally, it may affect the levels of specific metabolites, further influencing cellular function and viability.

Transport and Distribution

The transport and distribution of 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues also influences its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can induce apoptosis in cancer cells by disrupting mitochondrial function. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

The compound 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C12H8ClN5O2C_{12}H_{8}ClN_{5}O_{2} with a molecular weight of approximately 275.68 g/mol. The structure includes a pyridazinone core substituted with a 3-chlorophenyl and an oxadiazole moiety.

1. Antimicrobial Activity

Research indicates that compounds containing the pyridazinone ring exhibit significant antimicrobial properties. Studies have shown that derivatives of pyridazinones can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized pyridazinone derivatives demonstrated potent antibacterial activity against E. coli and Staphylococcus aureus, with some compounds achieving IC50 values as low as 0.091 mM .

2. Anticancer Properties

Pyridazinone derivatives have also been investigated for their anticancer potential. A study by Ahmad et al. (2010) highlighted that certain pyridazinone compounds exhibited high antitumor efficacy against various cancer cell lines, including leukemia and breast cancer cells, at concentrations less than 2 µM . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

3. Anti-inflammatory Effects

The anti-inflammatory properties of pyridazinones have been documented in various studies. These compounds are believed to exert their effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase . This makes them potential candidates for treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyridazinone derivatives act as inhibitors for critical enzymes involved in disease pathways.
  • Receptor Modulation : Some compounds may interact with specific receptors in the body to modulate biological responses.
  • Oxidative Stress Reduction : The ability to scavenge free radicals contributes to their protective effects against oxidative stress-related damage.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

  • Antimicrobial Study : A comparative study on various pyridazinone derivatives revealed that those with chlorophenyl substitutions showed enhanced antibacterial activity compared to their non-substituted counterparts .
  • Anticancer Investigation : In vitro studies on the effects of pyridazinones on different cancer cell lines showed promising results in inhibiting tumor growth and inducing apoptosis .

Research Findings Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
AnticancerHigh efficacy against leukemia and breast cancer
Anti-inflammatoryInhibition of COX-2 and pro-inflammatory cytokines

Properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O2/c13-8-3-1-2-7(6-8)11-14-12(19-17-11)9-4-5-10(18)16-15-9/h1-6H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMINRVAUBLYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370597-61-7
Record name 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.